4-(Benzyloxy)-1-chloro-2-fluorobenzene

Description

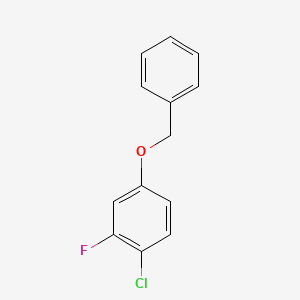

4-(Benzyloxy)-1-chloro-2-fluorobenzene is a halogenated aromatic compound featuring a benzyloxy group (-OCH₂C₆H₅) at the para position (C4), chlorine at the ortho position (C1), and fluorine at the meta position (C2) on the benzene ring. Benzyloxy-substituted aromatics are frequently employed as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogen atoms modulate reactivity and biological activity .

Properties

IUPAC Name |

1-chloro-2-fluoro-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSZIEBJUFOROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1-chloro-2-fluorobenzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. The starting material, 4-chloro-2-fluorophenol, is reacted with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or DMF.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

4-(Benzyloxy)-1-chloro-2-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-chloro-2-fluorobenzene involves its interaction with various molecular targets. The presence of the benzyloxy group and halogen atoms allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Structural and Positional Isomer: 2-(Benzyloxy)-4-chloro-1-fluorobenzene

- CAS No.: 1503132-93-1

- Molecular Formula : C₁₃H₁₀ClFO

- Key Differences :

- Substituent positions: Benzyloxy at C2, chlorine at C4, fluorine at C1.

- Positional isomerism alters electronic effects (e.g., steric hindrance, resonance stabilization).

- Physical/Chemical Properties :

- Hazards :

Halogen-Substituted Analog: 4-(Benzyloxy)-1-bromo-2-fluorobenzene

- CAS No.: 185346-79-6

- Key Differences :

- Bromine replaces chlorine at C1.

- Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance leaving-group ability in nucleophilic substitutions.

- Hazards :

Functional Analog: 1-(Benzyloxy)-2,4-Difluorobenzene

- Key Differences :

- Two fluorine atoms at C2 and C4, lacking chlorine.

- Increased electronegativity from dual fluorines may reduce electrophilicity compared to chloro-fluoro analogs.

- Applications :

Comparative Data Table

Biological Activity

4-(Benzyloxy)-1-chloro-2-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClF, with a molecular weight of approximately 232.67 g/mol. The compound features a benzyloxy group, a chlorine atom, and a fluorine atom attached to a benzene ring, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of halogen atoms typically enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Table 1: Antimicrobial Activity Comparison

| Compound | Zone of Inhibition (mm) | MIC (µM) |

|---|---|---|

| This compound | 15 | <10 |

| Standard Antibiotics (Cefoxitin) | 20 | <5 |

| Standard Antibiotics (Gentamicin) | 18 | <5 |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may act as an inhibitor of certain cancer cell lines by interfering with cell proliferation and inducing apoptosis . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

Case Study: Inhibition of Cancer Cell Lines

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 8 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Membrane Disruption : The lipophilicity imparted by the benzyloxy group enhances membrane penetration, leading to cellular disruption.

- Receptor Modulation : It may also interact with specific receptors involved in cellular signaling pathways, further influencing biological responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.